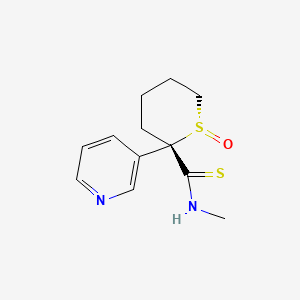

N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide

Descripción general

Descripción

RP-49356 is a potassium adenosine triphosphate (ATP) channel opener which may reduce neurologic injury. Aprikalim may also offer protection of heart tissue from free radicals.

Aplicaciones Científicas De Investigación

Antisecretory and Antiulcer Activities

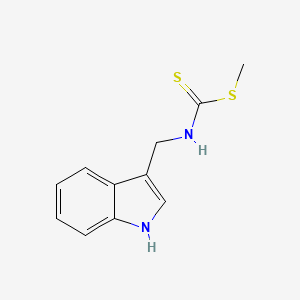

N-Methyl-2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide, a derivative of the compound , has been studied for its potent antisecretory and antiulcer activities. It exhibited activities significantly higher than those of cimetidine, a well-known antiulcer drug (Aloup et al., 1987).

Potassium Channel Modulation

RP 49356, a variant of the compound, is known for its role in modifying the ATP-sensitivity of potassium channels in cardiac myocytes. This finding is significant in understanding the drug's potential impact on heart cell function (Thuringer & Escande, 2004).

Spin Crossover in Iron(II) Complexes

Research on N-methyl-2,6-bis(pyrazol-1-yl)pyridine-4-carbothioamide, a related compound, has revealed its ability to induce spin crossover (SCO) in iron(II) complexes. This SCO is observed above room temperature, which is crucial for potential applications in molecular electronics and switchable magnets (Attwood et al., 2019).

Coordination Chemistry

The compound and its derivatives have been extensively used in coordination chemistry, particularly in synthesizing and characterizing metal complexes. Such studies are pivotal in understanding the properties and applications of these complexes in various scientific fields (Das et al., 2010).

Antimicrobial and Antifungal Activities

Several derivatives of the compound have been synthesized and evaluated for antimicrobial and antifungal activities. This highlights the potential pharmaceutical applications of these compounds in treating various infections (Salem et al., 2011).

Bioactive Compounds from Natural Sources

Pyridine-N-oxide derivatives, closely related to the compound , have been isolated from natural sources like Allium stipitatum. These compounds exhibited significant antibacterial and antifungal properties, demonstrating the potential for developing new therapeutic agents (O'Donnell et al., 2009).

Propiedades

Número CAS |

89544-10-5 |

|---|---|

Nombre del producto |

N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide |

Fórmula molecular |

C12H16N2OS2 |

Peso molecular |

268.4 g/mol |

Nombre IUPAC |

N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |

InChI |

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16) |

Clave InChI |

GKEMHVLBZNVZOI-SJCJKPOMSA-N |

SMILES isomérico |

CNC(=S)[C@]1(CCCC[S@@]1=O)C2=CN=CC=C2 |

SMILES |

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |

SMILES canónico |

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

RP 49356; RP-49356; RP49356; Aprikalim; RP 52891; RP-52891; RP-52891; |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

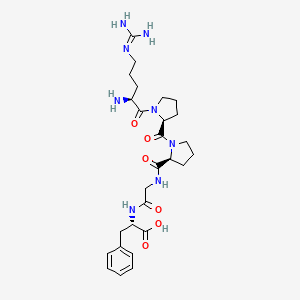

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)

![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)